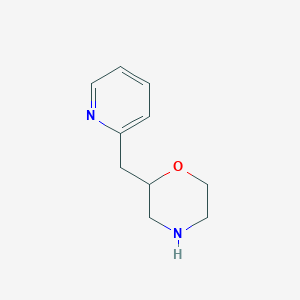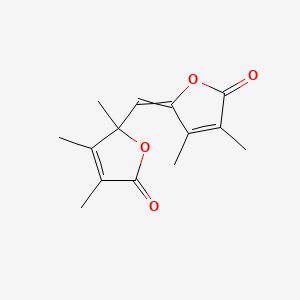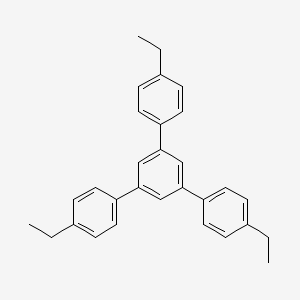
3-(4-Cyano-pyridin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Cyano-pyridin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyrrolidine ring, a cyano group attached to a pyridine ring, and a tert-butyl ester functional group. Its molecular formula is C16H21N3O2S, and it has a molecular weight of 319.42 g/mol .
Méthodes De Préparation
The synthesis of 3-(4-Cyano-pyridin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the cyano group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide sources.
Attachment of the pyridine ring: This step often involves coupling reactions, such as Suzuki or Heck coupling, to attach the pyridine ring to the pyrrolidine core.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of automated reactors and continuous flow systems for large-scale synthesis.
Analyse Des Réactions Chimiques
3-(4-Cyano-pyridin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the cyano group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the pyridine ring, leading to the formation of various derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Applications De Recherche Scientifique
3-(4-Cyano-pyridin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound may be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(4-Cyano-pyridin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano group and pyridine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar compounds to 3-(4-Cyano-pyridin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester include:
4-(4-Cyano-pyridin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester: This compound has a piperidine ring instead of a pyrrolidine ring, which may affect its chemical reactivity and biological activity.
3-(4-Cyano-pyridin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid methyl ester: This compound has a methyl ester group instead of a tert-butyl ester group, which may influence its solubility and stability.
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C15H19N3O2S |
|---|---|
Poids moléculaire |
305.4 g/mol |
Nom IUPAC |
tert-butyl 3-(4-cyanopyridin-2-yl)sulfanylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H19N3O2S/c1-15(2,3)20-14(19)18-7-5-12(10-18)21-13-8-11(9-16)4-6-17-13/h4,6,8,12H,5,7,10H2,1-3H3 |
Clé InChI |
LDQPHESVKQNCKO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(C1)SC2=NC=CC(=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(piperidin-2-ylmethyl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B13960099.png)
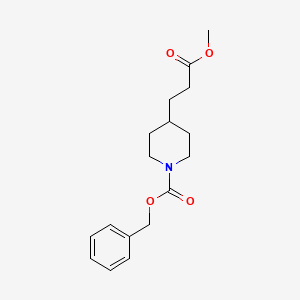

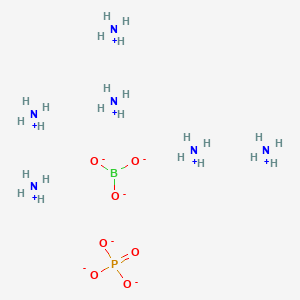
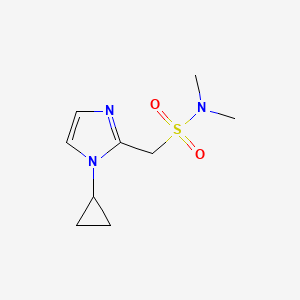
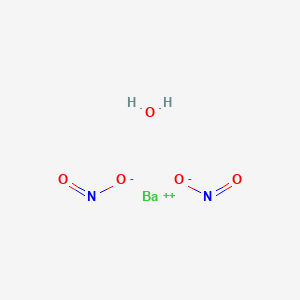
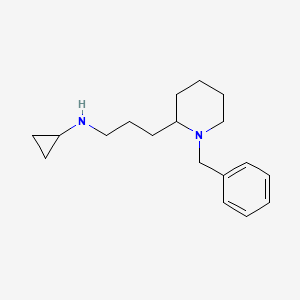
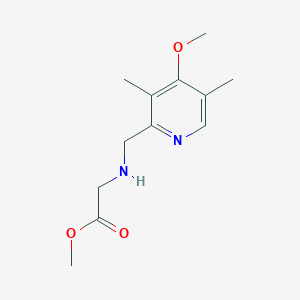
![Tert-butyl 2-chloro-4-(4-methoxypiperidin-1-yl)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8h)-carboxylate](/img/structure/B13960136.png)

